4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
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Overview
Description
4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Attachment of the methoxyethyl group: This can be done through a nucleophilic substitution reaction using 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxyethyl group.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Conditions for substitution reactions would depend on the specific functional groups involved but could include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors or enzymes, modulating signaling pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- 4-((4-bromophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
- 4-((4-methylphenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
Uniqueness
The presence of the fluorine atom in 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-11-8-17-15(19)18-9-6-14(7-10-18)23(20,21)13-4-2-12(16)3-5-13/h2-5,14H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIWBKWPYRVGRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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